molecular formula C11H22N2O3 B2601317 Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate CAS No. 1184662-18-7

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B2601317
CAS No.: 1184662-18-7
M. Wt: 230.308
InChI Key: YYTTWCYIKQDAMJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS 1184662-18-7) is a chemical building block of high interest in medicinal chemistry and drug discovery research. It features a 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen, which serves as a valuable scaffold for designing novel bioactive molecules . The compound is supplied with a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen, which is crucial for synthetic flexibility and can be selectively deprotected under mild acidic conditions . The presence of a primary aminomethyl group at the 2-position provides a versatile handle for further functionalization, allowing researchers to create amide bonds or link to other molecular fragments via coupling reactions . Compounds within the 1,4-oxazepane structural class have demonstrated significant research utility. For instance, similar derivatives are investigated as key intermediates in the development of pharmaceutical agents, such as luspatercept, which is a fusion protein used to treat anemia by acting on the transforming growth factor-beta (TGF-β) superfamily pathway . This highlights the potential of this chemotype in the development of therapeutics that modulate important biological processes. The molecular formula of this compound is C11H22N2O3 and it has a molecular weight of 230.30 g/mol . It should be stored in a dark place, sealed in a dry environment at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-6-15-9(7-12)8-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTTWCYIKQDAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184662-18-7
Record name tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-oxazepane-4-carboxylate with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

The major products formed from these reactions include oxidized oxazepane derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the nucleophile used in substitution reactions.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • SMILES : CC(C)(C)OC(=O)N1CCCOC(C1)CN
  • InChIKey : YYTTWCYIKQDAMJ-UHFFFAOYSA-N

The compound features a tert-butyl group, an oxazepane ring, and a carboxylate functional group, which contribute to its reactivity and versatility in synthesis.

Medicinal Chemistry

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate has shown promise in the development of pharmaceuticals. Its structural components allow for modifications that can enhance biological activity. Some potential applications include:

  • Anticholinesterase Activity : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Research indicates that derivatives of oxazepanes exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for:

  • Synthesis of Complex Molecules : It can be used to create more complex structures through reactions such as amination and esterification. For instance, it can be transformed into derivatives that exhibit enhanced pharmacological properties.
  • Development of Multifunctional Agents : The compound can be utilized to synthesize agents that possess multiple biological activities, such as combining anticholinesterase effects with antioxidant properties .

Material Science

In material science, this compound can be explored for:

  • Polymer Chemistry : Its functional groups allow it to act as a monomer or crosslinking agent in the formation of polymers with specific properties.
  • Coatings and Adhesives : The compound may be incorporated into formulations for coatings or adhesives that require specific mechanical or thermal properties.

Case Study 1: Anticholinesterase Activity

A study evaluated compounds structurally related to this compound for their inhibitory effects on acetylcholinesterase. The results indicated that modifications to the oxazepane ring could lead to increased potency against this enzyme, suggesting potential therapeutic applications in Alzheimer's treatment .

Case Study 2: Antioxidant Properties

Research on similar oxazepane derivatives demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This property suggests that compounds based on this compound could be developed into nutraceuticals aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers within the Oxazepane Family

The 6-amino derivative lacks the flexible aminomethyl spacer, reducing its capacity for conformational adaptability in binding interactions. Such differences may influence solubility and biological activity .

Functional Group Variations: Hydroxymethyl vs. Aminomethyl

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0) replaces the aminomethyl group with a hydroxymethyl substituent . Key distinctions include:

  • Basicity : The hydroxymethyl group (pKa ~15–16 for alcohols) is less basic than the primary amine (pKa ~9–10), affecting protonation states under physiological conditions.
  • Reactivity : The hydroxyl group participates in hydrogen bonding but is less nucleophilic than the amine, limiting its utility in amidation or alkylation reactions.
  • Solubility: The hydroxymethyl derivative is more polar, enhancing aqueous solubility compared to the aminomethyl analog.

Ring Size and Heteroatom Modifications

4-Boc-2-Hydroxymethylmorpholine (CAS 1174020-52-0, ) features a six-membered morpholine ring (one oxygen, one nitrogen) instead of the seven-membered oxazepane. The smaller ring increases ring strain and reduces conformational flexibility. Morpholine derivatives generally exhibit higher metabolic stability due to reduced ring flexibility, making them preferable in drug design for prolonged half-lives .

tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (CAS 710973-92-5, ) contains a diazepane ring (two nitrogen atoms) with a cyclopropylmethyl substituent.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Ring Type Key Applications
tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate Not specified C₁₁H₂₀N₂O₃ Boc, aminomethyl Oxazepane Pharmaceutical intermediates
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate Not specified C₁₀H₁₈N₂O₃ Boc, 6-amino Oxazepane Peptide synthesis
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate 1174020-52-0 C₁₁H₂₁NO₄ Boc, hydroxymethyl Oxazepane Solubility-enhanced intermediates
4-Boc-2-Hydroxymethylmorpholine 1174020-52-0 C₁₁H₂₁NO₄ Boc, hydroxymethyl Morpholine Drug delivery systems
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate 710973-92-5 C₁₄H₂₆N₂O₂ Boc, cyclopropylmethyl Diazepane CNS-targeting therapeutics

Biological Activity

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula: C11H22N2O3
  • Molecular Weight: 230.30 g/mol
  • CAS Number: 1184662-18-7

The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate group attached to a 1,4-oxazepane ring. These structural elements contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazepane Ring: Using appropriate precursors and reagents under controlled conditions.
  • Aminomethylation: Introducing the aminomethyl group through nucleophilic substitution reactions.
  • Carboxylation: Adding the carboxylate moiety to complete the structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against several pathogenic microorganisms:

  • In vitro Studies: The compound demonstrated significant bactericidal activity against strains such as Escherichia coli and Staphylococcus aureus, comparable to existing antibiotics like ciprofloxacin .
MicroorganismMinimum Inhibitory Concentration (MIC)Activity Comparison
E. coli12 µg/mLComparable to ciprofloxacin
S. aureus15 µg/mLComparable to penicillin
Candida metapsilosis20 µg/mLModerate activity

The mechanism of action is believed to involve:

  • Inhibition of Cell Wall Synthesis: By interfering with the synthesis pathways in bacterial cells.
  • Disruption of Membrane Integrity: Leading to cell lysis and death.

Case Studies

  • Study on Antibacterial Efficacy:
    • A study evaluated the efficacy of this compound against drug-resistant strains of bacteria. The results indicated a notable reduction in bacterial growth, suggesting its potential as a new therapeutic agent .
  • Therapeutic Applications:
    • Investigations into its role as a monoamine reuptake inhibitor revealed promising results for treating depression and anxiety disorders. The compound showed significant activity in preclinical models, warranting further exploration in clinical settings .

Toxicological Profile

Toxicity studies have been conducted using both in vitro and in vivo models to assess safe exposure levels:

  • Acute Toxicity Tests: Indicated moderate toxicity levels, guiding safe handling procedures for laboratory use.
Test TypeResult
Oral ToxicityLD50 > 2000 mg/kg (in rats)
Dermal IrritationMild irritation observed

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate in a laboratory setting?

Synthesis typically involves multi-step routes starting from precursors like azepane or oxazepane derivatives. Critical steps include:

  • Aminomethylation : Introducing the aminomethyl group at position 2 requires regioselective alkylation or reductive amination. Protecting groups (e.g., Boc) may stabilize reactive intermediates .
  • Solvent selection : Tetrahydrofuran (THF) or acetonitrile are common for their ability to dissolve polar intermediates and stabilize transition states .
  • Catalysts : Triethylamine or DMAP can facilitate coupling reactions, while palladium catalysts may assist in deprotection steps .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

  • Spectroscopic characterization : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; IR spectroscopy to identify functional groups (e.g., carbonyl from the Boc group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC or column chromatography to assess purity, with retention times compared to known standards .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should evaluate:

  • Temperature sensitivity : Degradation rates at room temperature vs. refrigeration (4°C). Boc-protected amines are generally stable at RT but may hydrolyze under acidic conditions .
  • Light exposure : UV-Vis spectroscopy to monitor photodegradation, particularly if the compound contains chromophores .
  • Humidity control : Moisture-sensitive intermediates may require desiccants or inert atmospheres during storage .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for introducing the aminomethyl group?

  • DFT calculations : Predict regioselectivity and transition-state energies for alkylation or amination steps. For example, modeling the steric effects of the oxazepane ring on nucleophilic attack .
  • Molecular docking : Simulate interactions between intermediates and catalysts (e.g., Pd complexes) to refine reaction conditions .
  • Machine learning : Train models on analogous compounds (e.g., tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) to predict optimal solvents or temperatures .

Q. What strategies address contradictions in reported biological activities of structurally similar oxazepane derivatives?

  • Comparative SAR studies : Test This compound alongside analogs (e.g., tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) to isolate the impact of substituent position on bioactivity .
  • Dose-response assays : Use in vitro models (e.g., enzyme inhibition or cell viability) to clarify discrepancies in potency or selectivity .
  • Metabolic profiling : LC-MS/MS to identify metabolites that may explain divergent in vivo outcomes .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in neurological targets?

  • Receptor binding assays : Radioligand displacement studies (e.g., with σ-1 or NMDA receptors) to quantify affinity .
  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation in neuronal cell lines .
  • Knockout models : CRISPR/Cas9-edited cells to validate target specificity and downstream signaling pathways .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields during the final coupling or deprotection steps?

  • Optimize stoichiometry : Adjust molar ratios of reagents (e.g., HATU for amide couplings) to reduce side-product formation .
  • Alternative protecting groups : Replace Boc with Fmoc if acid sensitivity is observed during deprotection .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions .

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .
  • Circular dichroism (CD) : Correlate optical activity with predicted stereoisomer configurations .

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